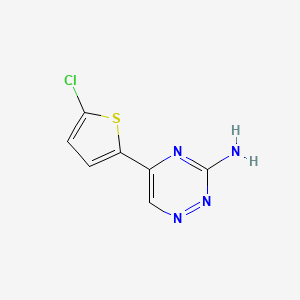

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Description

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4S/c8-6-2-1-5(13-6)4-3-10-12-7(9)11-4/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBBVWROPNYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in a multi-step sequence commencing with the Friedel-Crafts acylation of 2-chlorothiophene, followed by an oxidation to a key α-keto acid intermediate, and culminating in a cyclocondensation reaction to construct the desired 3-amino-1,2,4-triazine core. This guide will elaborate on the causality behind the experimental choices, provide detailed, step-by-step protocols, and present characterization data for the intermediates and the final product.

Introduction: The Significance of the 3-Amino-1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus, particularly when substituted with an amino group at the 3-position, represents a privileged scaffold in the realm of medicinal chemistry.[1] These compounds are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The incorporation of a substituted thiophene moiety at the 5-position of the triazine ring can further modulate the pharmacological profile of the molecule, making 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine a valuable target for synthetic exploration and biological screening.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed and practical approach to the synthesis of this promising compound. The methodologies described herein are based on established chemical principles and have been designed to be both reliable and scalable.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine (I), suggests a convergent synthetic strategy. The key disconnection lies at the C-N bonds of the triazine ring, leading back to two primary building blocks: a 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid derivative (II) and aminoguanidine (III). The α-keto acid intermediate (II) can, in turn, be derived from the oxidation of 2-acetyl-5-chlorothiophene (IV), which is readily accessible via a Friedel-Crafts acylation of 2-chlorothiophene (V).

Caption: Retrosynthetic analysis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

This strategic approach offers several advantages:

-

Convergent Synthesis: The assembly of the final product from key intermediates in the later stages of the synthesis improves overall efficiency.

-

Readily Available Starting Materials: The synthesis commences with commercially available and relatively inexpensive starting materials.

-

Robust and Well-Established Reactions: The chosen reactions, namely Friedel-Crafts acylation, oxidation of a methyl ketone, and cyclocondensation, are well-documented and reliable transformations in organic synthesis.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Acetyl-5-chlorothiophene (IV)

The initial step involves the introduction of an acetyl group onto the 2-position of the 2-chlorothiophene ring via a Friedel-Crafts acylation reaction. Aluminum chloride (AlCl₃) is a classic and effective Lewis acid catalyst for this transformation.

Reaction: 2-Chlorothiophene + Acetyl Chloride --(AlCl₃)--> 2-Acetyl-5-chlorothiophene

Detailed Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for 15-20 minutes at 0 °C.

-

Add a solution of 2-chlorothiophene (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to afford the crude product. Purification by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields pure 2-acetyl-5-chlorothiophene.[2]

Causality and Expertise: The choice of an anhydrous solvent and an inert atmosphere is critical to prevent the deactivation of the Lewis acid catalyst by moisture. The slow, controlled addition of reagents at low temperatures helps to manage the exothermicity of the reaction and minimize the formation of byproducts. The acidic workup is necessary to decompose the aluminum chloride complex of the product.

Step 2: Synthesis of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid (II)

The oxidation of the methyl group of 2-acetyl-5-chlorothiophene to a carboxylic acid is a key transformation. Several methods can be employed for this purpose, with selenium dioxide (SeO₂) oxidation (Riley oxidation) being a classic and effective choice for converting α-methyl ketones to α-keto acids.[3][4] An alternative, milder, and often higher-yielding method involves the use of sodium chlorite.[5]

Reaction: 2-Acetyl-5-chlorothiophene --(Oxidizing Agent)--> 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid

Detailed Protocol (Using Sodium Chlorite):

-

Dissolve 2-acetyl-5-chlorothiophene (1.0 eq.) in a mixture of acetone and water.

-

Add a pH 4-6 buffer solution, such as potassium dihydrogen phosphate.[5]

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add an aqueous solution of sodium chlorite (2.0-3.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding a solution of sodium sulfite to destroy any excess oxidizing agent.

-

Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous phase with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid. The crude product can be recrystallized from a suitable solvent system (e.g., toluene) for further purification.[6]

Causality and Expertise: The use of a buffered system is crucial to maintain the optimal pH for the oxidation with sodium chlorite and to prevent side reactions. The slow addition of the oxidizing agent at low temperatures helps to control the reaction rate and prevent overheating. The final acidic workup is necessary to protonate the carboxylate salt and isolate the desired α-keto acid.

Step 3: (I)

The final step in the synthesis is the cyclocondensation of the α-keto acid intermediate with aminoguanidine hydrochloride. This reaction proceeds via the formation of a guanylhydrazone, which then undergoes intramolecular cyclization and dehydration to form the stable 3-amino-1,2,4-triazine ring.

Reaction: 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid + Aminoguanidine Hydrochloride --(Base, Heat)--> 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Detailed Protocol:

-

To a solution of 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add aminoguanidine hydrochloride (1.1 eq.).

-

Add a base, such as potassium hydroxide or sodium acetate, to neutralize the hydrochloride salt and facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol and then water, and dry.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and add water to induce precipitation.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

Causality and Expertise: The use of a base is essential to liberate the free aminoguanidine from its hydrochloride salt, which is the reactive nucleophile. Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps. The choice of solvent should allow for the dissolution of the reactants and facilitate the precipitation of the product upon cooling for easy isolation.

Caption: Synthetic workflow for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

Data Presentation

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance | Melting Point (°C) |

| 2-Acetyl-5-chlorothiophene | Cl-C₄H₂S-COCH₃ | C₆H₅ClOS | 160.62 | 85-95% | Pale yellow oil or low-melting solid | 35-38 |

| 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid | Cl-C₄H₂S-COCOOH | C₆H₃ClO₃S | 190.61 | 70-85% | White to off-white solid | 130-135 |

| 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine | Cl-C₄H₂S-C₃H₂N₄ | C₇H₅ClN₄S | 212.66 | 60-75% | Yellow to brown solid | >200 (decomposes) |

Note: The yields and melting points are typical and may vary depending on the specific reaction conditions and purity of the reagents.

Conclusion

This in-depth technical guide has outlined a reliable and efficient synthetic route for the preparation of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine. By employing a strategic combination of Friedel-Crafts acylation, oxidation, and cyclocondensation reactions, the target molecule can be synthesized from readily available starting materials. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and scientists in the field of drug discovery and development to access this valuable heterocyclic scaffold for further investigation. The self-validating nature of the described protocols, coupled with the provided characterization data, ensures a high degree of confidence in the successful execution of this synthesis.

References

- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules.

- Preparation method for 2-chlorine-5-thiophene formic acid. CN102993164A.

- Preparation method of 5-chlorothienyl-2-carboxylic acid. CN105085469A.

- 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

- Riley oxid

- Synthesis of P005091.

- Proposed mechanism for the cyclocondensation reaction between...

- Selenium dioxide (SeO2)

- Synthesis of P005091.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 6. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine. While direct experimental data for this specific molecule is not extensively published, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established principles of heterocyclic chemistry and the known characteristics of its constituent moieties—the 3-amino-1,2,4-triazine core and the 5-chlorothiophene substituent. We present a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential reactivity and applications in medicinal chemistry, grounded in authoritative literature on analogous structures.

Introduction: The Convergence of Two Privileged Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1] The 1,2,4-triazine ring, in particular, is a recognized pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The 3-amino-1,2,4-triazine scaffold serves as a versatile building block in synthetic chemistry, offering multiple sites for functionalization.[3]

The thiophene ring, another cornerstone of medicinal chemistry, is a bioisostere of the benzene ring, often imparting favorable pharmacokinetic properties. The introduction of a chlorine atom can further modulate a molecule's lipophilicity and metabolic stability. The title compound, 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, represents an intriguing conjunction of these two key heterocyclic systems. This guide aims to provide a predictive yet scientifically rigorous exploration of its chemical landscape.

Proposed Synthesis and Mechanistic Rationale

The most established and logical approach to the synthesis of 5-substituted-3-amino-1,2,4-triazines involves the cyclocondensation of an α-dicarbonyl compound with aminoguanidine.[4] For the target molecule, the key intermediate is an α-keto-ester or α-keto-aldehyde derived from 5-chlorothiophene.

Synthesis of the Key Precursor: Ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate

The synthesis begins with the commercially available 2-chlorothiophene. A Friedel-Crafts acylation reaction with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) is the preferred method for introducing the α-keto-ester functionality.[5]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane, DCM) at 0-5 °C, add ethyl oxalyl chloride dropwise.

-

After the initial addition, add a solution of 2-chlorothiophene in DCM dropwise, maintaining the temperature at 0-5 °C.[5]

-

Allow the reaction to stir at low temperature before warming to room temperature and monitoring for completion via Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into a slurry of crushed ice and dilute hydrochloric acid.

-

Perform a standard aqueous workup, extracting the product with an organic solvent, followed by drying and purification (e.g., column chromatography or recrystallization) to yield ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate.

Cyclocondensation to Form the 1,2,4-Triazine Ring

The final step is the reaction of the α-keto-ester precursor with an aminoguanidine salt (e.g., hydrochloride or bicarbonate) in a suitable solvent, often with mild heating. The reaction proceeds through the initial formation of a guanylhydrazone, which then undergoes intramolecular cyclization with the elimination of ethanol and water to yield the aromatic 3-amino-1,2,4-triazine ring.

Experimental Protocol:

-

Dissolve ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate and a slight molar excess of aminoguanidine hydrochloride in a polar solvent such as ethanol or acetic acid.

-

Add a base (e.g., sodium acetate or potassium carbonate) if starting with the hydrochloride salt to liberate the free aminoguanidine.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration or by removing the solvent under reduced pressure.

-

Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale / Reference |

| Molecular Formula | C₇H₅ClN₄S | Based on chemical structure. [PubChem CID: 43439221] |

| Molecular Weight | 212.66 g/mol | Calculated from the molecular formula. |

| Monoisotopic Mass | 211.99234 Da | Predicted by computational tools. [PubChem CID: 43439221] |

| Appearance | Off-white to yellow or tan solid | Typical for heterocyclic amines. |

| Melting Point | > 200 °C (with decomposition) | High melting points are common for planar heterocyclic systems with hydrogen bonding capabilities. |

| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in alcohols (Methanol, Ethanol). | The amino and triazine nitrogens allow for hydrogen bonding, but the overall molecule is largely nonpolar. |

| XlogP (Predicted) | 1.2 | Indicates moderate lipophilicity. [PubChem CID: 43439221] |

| Hydrogen Bond Donors | 1 (from the amino group) | Based on the -NH₂ group.[6] |

| Hydrogen Bond Acceptors | 4 (from the triazine and thiophene atoms) | Based on the nitrogen and sulfur atoms.[6] |

Spectroscopic Characterization (Predicted)

Accurate structural elucidation relies on a combination of spectroscopic methods. The following are the predicted key spectral features for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆, 400 MHz):

-

δ 8.5-9.0 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the 1,2,4-triazine ring.

-

δ 7.0-7.5 ppm (d, 1H, J ≈ 4 Hz): One of the two doublet signals for the thiophene protons.

-

δ 7.5-8.0 ppm (d, 1H, J ≈ 4 Hz): The other thiophene proton doublet. The exact chemical shifts will depend on the electronic influence of the triazine ring.

-

δ 6.5-7.5 ppm (s, 2H, broad): A broad singlet corresponding to the two protons of the primary amino group (-NH₂), which may exchange with D₂O.[2]

-

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ 155-165 ppm: Carbonyl-like carbon of the triazine ring (C3, attached to the amino group).

-

δ 140-150 ppm: Other carbons of the triazine ring (C5 and C6).

-

δ 125-140 ppm: Carbons of the thiophene ring. The carbon bearing the chlorine atom (C5') will be shifted downfield, while the carbon attached to the triazine ring (C2') will also be significantly affected.[7]

-

Infrared (IR) Spectroscopy

-

3300-3500 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amino group.[2][8]

-

3100-3200 cm⁻¹: C-H stretching of the aromatic (triazine and thiophene) rings.

-

~1620-1650 cm⁻¹: N-H scissoring (bending) vibration of the amino group.[2]

-

1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the triazine and thiophene rings.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

-

High-Resolution MS (ESI+): The calculated m/z for the protonated molecule [M+H]⁺ is 212.9996. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with a significant peak at [M+2+H]⁺ (m/z ≈ 214.9967) that is approximately one-third the intensity of the [M+H]⁺ peak. [PubChem CID: 43439221]

Reactivity and Chemical Transformations

The chemical reactivity of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is dictated by the interplay of its three main components: the electron-deficient 1,2,4-triazine ring, the nucleophilic amino group, and the halogenated thiophene ring.

Caption: Key reactive sites and potential transformations.

-

Reactions of the Amino Group: The primary amino group at the C3 position is nucleophilic and can undergo typical reactions such as acylation, sulfonylation, and Schiff base formation with aldehydes and ketones.[3] Diazotization followed by Sandmeyer-type reactions could be used to replace the amino group with other functionalities, although conditions would need to be carefully controlled due to the sensitive heterocyclic core.

-

Reactions of the 1,2,4-Triazine Ring: As an electron-deficient system, the 1,2,4-triazine ring is susceptible to nucleophilic attack, particularly if there are leaving groups at the C5 or C6 positions. More significantly, it can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, providing a powerful tool for constructing more complex fused heterocyclic systems.[9]

-

Reactions of the 5-Chlorothiophene Ring: The chlorine atom on the thiophene ring opens up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.[10] This would allow for the introduction of a wide variety of aryl, alkyl, or amino substituents at this position, enabling the generation of a chemical library for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

Derivatives of 1,2,4-triazine are well-documented for their wide range of pharmacological activities.[1][2] The combination with a chlorothiophene moiety suggests several promising avenues for investigation:

-

Anticancer Activity: Many 1,2,4-triazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[11] The title compound could be evaluated as a kinase inhibitor or for its ability to induce apoptosis.

-

Antimicrobial and Antiviral Agents: The nitrogen-rich triazine core is a common feature in antimicrobial and antiviral drugs.[2] The compound could be screened against a panel of bacterial, fungal, and viral pathogens.

-

Agrochemicals: Triazine derivatives have a long history of use as herbicides. While this is a different field from drug discovery, the underlying principles of biological activity are related.

Conclusion

5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is a novel heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has outlined a robust and feasible synthetic strategy based on established chemical principles. The predicted physicochemical and spectroscopic data provide a valuable reference for its future synthesis and characterization. The diverse reactivity of its functional groups offers numerous opportunities for further chemical modification, making it an attractive scaffold for the development of new therapeutic agents. It is our hope that this technical guide will serve as a catalyst for further research into this promising molecule.

References

-

Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

- American Chemical Society. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Organic Letters.

-

Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. [Link]

- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules.

- ResearchGate. (n.d.). Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview.

-

PubChem. (n.d.). 3-Amino-1,2,4-triazine. Compound Summary. [Link]

- Arshad, M. et al. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

- BenchChem. (n.d.).

- Dolzhenko, A., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.

-

NIST. (n.d.). 3-Amino-1,2,4-triazine. WebBook. [Link]

-

PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Compound Summary. [Link]

- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum. Product Page.

- ResearchGate. (n.d.). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis.

- ResearchGate. (n.d.). Reactions of 3-amino-1,2,4-triazine with coupling reagents.

-

PubChem. (n.d.). 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine. Compound Summary. [Link]

-

PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Article. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-1,2,4-triazine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Prospective Biological Activity of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective biological activities of the novel chemical entity, 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current knowledge on structurally related thiophene-substituted 1,2,4-triazine derivatives to forecast its therapeutic potential, with a primary focus on oncology. We present a reasoned hypothesis for its mechanism of action, detailed protocols for its synthesis and biological evaluation, and a forward-looking perspective on its potential role in drug discovery. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising compound.

Introduction: The Therapeutic Promise of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazine have been extensively explored and have shown significant promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3] Notably, the incorporation of various substituents onto the triazine ring allows for the fine-tuning of their pharmacological profiles.

The subject of this guide, 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, combines the 1,2,4-triazine scaffold with a 5-chlorothiophene moiety. Thiophene and its derivatives are also well-established pharmacophores known to contribute to a range of biological activities, including anticancer and anti-inflammatory effects.[4] The planarity of the thiophene ring is thought to facilitate binding to biological targets such as kinases and apoptosis modulators.[4] The synergistic combination of these two pharmacologically active moieties suggests that 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is a compelling candidate for investigation as a novel therapeutic agent, particularly in the realm of oncology.

Postulated Synthesis Pathway

A plausible synthetic route for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine can be extrapolated from established methods for the synthesis of similar 5-aryl-1,2,4-triazin-3-amines. A common and effective method involves the condensation of an appropriate α-ketoaldehyde with aminoguanidine.

Caption: Postulated synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

Anticipated Biological Activity and Mechanism of Action

Based on the biological profiles of structurally analogous thiophene-substituted 1,2,4-triazines, the primary anticipated therapeutic application for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is as an anticancer agent .[2][5] The proposed mechanism of action centers on the inhibition of key oncogenic signaling pathways, potentially through direct kinase inhibition, leading to the induction of apoptosis in cancer cells.

Kinase Inhibition

Many thiophene-substituted 1,2,4-triazine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5] Potential kinase targets for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine may include:

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

-

Receptor Tyrosine Kinases (RTKs): This family includes kinases such as VEGFR and c-Kit, which are crucial for tumor angiogenesis and growth.[5]

-

Pyruvate Dehydrogenase Kinases (PDKs): These kinases are key regulators of cellular metabolism and are often overexpressed in cancer cells.[6]

The planar structure of the thiophene ring and the hydrogen bonding capabilities of the triazine's amino group could facilitate the compound's binding within the ATP-binding pocket of these kinases, leading to their inhibition.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Apoptosis

The inhibition of critical survival pathways by 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine is expected to culminate in the induction of programmed cell death, or apoptosis. This is a common mechanism for many anticancer agents.[7] The apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Validation Protocols

To empirically validate the hypothesized biological activities of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, a systematic, multi-tiered experimental approach is recommended.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity should be conducted across a panel of human cancer cell lines.

4.1.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a robust and widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with serial dilutions of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Presentation:

| Cell Line | Tissue of Origin | Putative IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT-116 | Colon Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

| PC-3 | Prostate Cancer | 7.5 |

Apoptosis Induction Analysis

To confirm that the observed reduction in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[9]

Protocol:

-

Cell Treatment: Treat cancer cells with 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vitro Kinase Inhibition Assay

To investigate the direct inhibitory effect of the compound on specific kinases, in vitro kinase inhibition assays should be performed.[11]

Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., PI3Kα, VEGFR2), a suitable substrate (e.g., a specific peptide), and ATP.

-

Compound Addition: Add varying concentrations of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine to the wells.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for the phosphorylation reaction.

-

Detection: Detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Illustrative Kinase Inhibition Data:

| Kinase Target | Putative IC50 (nM) |

| PI3Kα | 150 |

| VEGFR2 | 250 |

| c-Kit | 400 |

| PDK1 | 320 |

Concluding Remarks and Future Directions

The structural features of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine, namely the presence of the 1,2,4-triazine core and the 5-chlorothiophene substituent, strongly suggest its potential as a novel anticancer agent. The proposed mechanism of action, involving the inhibition of key oncogenic kinases and the subsequent induction of apoptosis, is well-supported by the existing literature on analogous compounds.

The experimental roadmap detailed in this guide provides a clear and scientifically rigorous path for the initial investigation of this compound. Successful validation of its in vitro anticancer activity would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in vivo efficacy studies in animal models of cancer. The exploration of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine and its derivatives could lead to the discovery of a new class of effective and selective anticancer therapeutics.

References

- Akhtar, M. J., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-61.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81-88.

- El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Nanomedicine, 13, 3277–3288.

- Hassan, A. S., et al. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 16(12), 10164-10180.

-

JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

- Krinochkin, A. P., et al. (2022). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Russian Journal of Organic Chemistry, 58(11), 1641-1647.

- La Manna, S., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 250, 115214.

- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039.

- Monta, Z., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(12), e2200479.

- Rauth, S., et al. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Biotechnology, 18(1), 58-65.

- Rieger, A. M., et al. (2011). Annexin V and propidium iodide staining for flow cytometry. Bio-protocol, 1(1), e78.

- Saravanan, G., & Poornima, P. (2024). Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. World Journal of Advanced Research and Reviews, 21(2), 1333-1340.

- Sharma, P. C., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 138, 869-892.

- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

- Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 134-153.

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

- Crowley, L. C., & Waterhouse, N. J. (2016). Detecting apoptosis with the Annexin V-FITC assay. Cold Spring Harbor Protocols, 2016(9), pdb-prot087209.

Sources

- 1. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. reactionbiology.com [reactionbiology.com]

The Synthesis and Anticipated Biological Profile of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds in Oncology

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of heterocyclic systems, the 1,2,4-triazine core has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a diverse range of biological targets.[1] This guide delves into the synthesis and potential therapeutic applications of a specific, yet largely unexplored, class of compounds: 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine and its derivatives. By dissecting established synthetic precedents and extrapolating from the rich bioactivity data of analogous structures, we aim to provide a comprehensive roadmap for researchers and drug development professionals interested in harnessing the potential of this promising molecular scaffold.

I. The Architectural Blueprint: Synthetic Pathways to the 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine Core

The construction of the 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine scaffold, while not explicitly detailed in the current literature, can be strategically approached through established synthetic methodologies for related 1,2,4-triazine systems. The key challenge lies in the regioselective introduction of the 5-chlorothiophen-2-yl moiety. Based on a thorough review of analogous syntheses, two principal retrosynthetic pathways are proposed.

A. Pathway 1: Convergent Synthesis via α-Ketoaldehyde Condensation

This highly convergent and widely employed strategy involves the condensation of an appropriate α-ketoaldehyde with aminoguanidine.[2][3] The success of this route hinges on the accessibility of the key intermediate, (5-chloro-2-thienyl)glyoxal.

Experimental Protocol: Proposed Synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

-

Synthesis of (5-chloro-2-thienyl)glyoxal (Intermediate 1):

-

To a solution of 2-acetyl-5-chlorothiophene (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (2.5 eq).

-

Reflux the mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude (5-chloro-2-thienyl)glyoxal, which can be purified by column chromatography.

-

-

Condensation with Aminoguanidine Bicarbonate:

-

Dissolve (5-chloro-2-thienyl)glyoxal (1.0 eq) in glacial acetic acid.

-

Add aminoguanidine bicarbonate (1.2 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the mixture and pour it into ice-water.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

-

Causality Behind Experimental Choices: The use of selenium dioxide is a classic and effective method for the oxidation of α-methyl ketones to the corresponding α-ketoaldehydes. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization reaction. The bicarbonate salt of aminoguanidine is often preferred for its stability and ease of handling.

Caption: Proposed convergent synthesis of the target compound.

B. Pathway 2: Late-Stage Functionalization of a Pre-formed Triazine Ring

An alternative approach involves the modification of a pre-existing 3-amino-1,2,4-triazine ring at the C5 position. This can be achieved through nucleophilic substitution of a suitable leaving group, such as a cyano or methylthio group.[4]

Conceptual Workflow:

-

Synthesis of a 5-functionalized-3-amino-1,2,4-triazine: Prepare a precursor such as 3-amino-1,2,4-triazine-5-carbonitrile or 3-amino-5-(methylthio)-1,2,4-triazine.

-

Cross-coupling Reaction: Employ a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with an appropriate 5-chlorothiophene-2-yl organometallic reagent to introduce the desired substituent at the C5 position.

This pathway offers modularity for creating a library of derivatives but may require more complex reaction conditions and catalyst systems.

II. Anticipated Biological Activity and Therapeutic Potential

The inherent bioactivity of the 1,2,4-triazine nucleus, coupled with the introduction of a chlorothiophene moiety, suggests a strong potential for these derivatives in oncology.[1] The following sections outline the most probable biological activities and the rationale for their investigation.

A. Kinase Inhibition: A High-Probability Target Space

A significant body of research has identified 1,2,4-triazine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][6] The planar, aromatic nature of the triazine-chlorothiophene scaffold makes it an ideal candidate for insertion into the ATP-binding pocket of kinases, forming key hydrogen bonding and hydrophobic interactions.

Potential Kinase Targets and Rationale:

-

Src Family Kinases (SFKs): Several benzotriazine derivatives have demonstrated potent, orally active Src inhibition with antitumor activity.[5][6] The 5-chlorothiophen-2-yl group can be hypothesized to occupy a hydrophobic pocket within the kinase domain, potentially enhancing binding affinity.

-

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): The broader class of triazine-containing compounds has shown activity against various receptor tyrosine kinases involved in angiogenesis and tumor proliferation.

-

Other Serine/Threonine Kinases: The versatility of the 1,2,4-triazine scaffold allows for modifications that could target other key kinases implicated in cancer, such as those in the PI3K/Akt/mTOR pathway.

Caption: Hypothesized kinase inhibition workflow.

B. Anticancer Activity Screening Cascade

A systematic evaluation of the anticancer potential of newly synthesized 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine derivatives should follow a tiered approach.

Tier 1: In Vitro Cytotoxicity Profiling

-

Objective: To determine the broad-spectrum anticancer activity and identify sensitive cancer cell lines.

-

Methodology: Screen the compounds against a panel of human cancer cell lines representing various tumor types (e.g., lung, colon, breast, leukemia). The NCI-60 cell line panel is a standard for such initial screenings.

-

Data Output: IC50 values (the concentration required to inhibit cell growth by 50%).

| Compound | Derivative R-Group | Hypothetical IC50 (µM) vs. HCT-116 (Colon) | Hypothetical IC50 (µM) vs. A549 (Lung) | Hypothetical IC50 (µM) vs. MCF-7 (Breast) |

| Core Scaffold | -H | 5.2 | 8.1 | 12.5 |

| Derivative 1 | -CH3 on Amine | 3.8 | 6.5 | 9.7 |

| Derivative 2 | -Phenyl on Amine | 1.5 | 2.3 | 4.8 |

| Derivative 3 | -CH2CH2OH on Amine | 7.9 | 10.2 | 15.1 |

Tier 2: Mechanism of Action Studies

For the most potent compounds identified in Tier 1, further investigation into their mechanism of action is warranted.

-

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases (e.g., G1, S, G2/M).

-

Apoptosis Assays: To confirm if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). This can be assessed by methods such as Annexin V/Propidium Iodide staining and analysis of caspase activation.[2][7]

-

Kinase Profiling: To identify the specific kinase targets of the active compounds through in vitro kinase panels.

III. Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR data for the specific 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine scaffold is not yet available, we can extrapolate from related series to guide future optimization efforts.[8][9]

-

The 3-Amino Group: This group is often a key hydrogen bond donor, interacting with the hinge region of many kinases. Derivatization at this position can modulate potency and selectivity. Small alkyl or aryl substitutions may be well-tolerated or even enhance activity.

-

The 5-Chlorothiophen-2-yl Moiety: The chlorine atom can participate in halogen bonding and influence the electronic properties of the thiophene ring. The thiophene sulfur may also engage in specific interactions within the binding pocket. Modifications to this group, such as replacing the chlorine with other halogens or small alkyl groups, could fine-tune activity.

-

The 1,2,4-Triazine Core: This scaffold serves as a rigid and planar core for the presentation of the key pharmacophoric elements.

Future work should focus on the synthesis of a focused library of derivatives with systematic modifications at the 3-amino and 5-chlorothiophen-2-yl positions to build a robust SAR model. This will enable the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

IV. Conclusion

The 5-(5-chlorothiophen-2-yl)-1,2,4-triazin-3-amine scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer agents, particularly kinase inhibitors. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear path to accessing these molecules. The anticipated biological activity, grounded in the extensive literature on related 1,2,4-triazine derivatives, strongly supports their investigation as potential therapeutics. This technical guide serves as a foundational resource to stimulate and direct further research into this compelling class of compounds.

References

- Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. (URL not available)

-

Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. [Link]

- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (URL not available)

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

- Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][4][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

-

Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. [Link]

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][4][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (URL not available)

- Synthesis and Biological Activities of 1,2,4-Triazine Deriv

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

- Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.

-

Synthesis and Biological Action of 5-oxo-1,2,4-triazine Derivatives. [Link]

-

Synthesis and biological evaluation of new[2][4][7]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][4][7]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. [Link]

-

Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. [Link]

- (PDF) Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (URL not available)

- Preparation of 3-Amino-5-(2-amino-1-ethylamino)-1,2,4-triazine, (16). (URL not available)

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (URL not available)

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

-

Trisubstituted 1,3,5-Triazines as Histamine H 4 Receptor Antagonists with Promising Activity In Vivo. [Link]

- Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4. (URL not available)

-

Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. [Link]

-

Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. [Link]180309-01)

Sources

- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical characterization, and potential biological significance of the heterocyclic compound 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine. While direct experimental data for this specific molecule is limited in publicly available literature, this document consolidates information on analogous structures to propose a robust synthetic strategy and predict its characteristic spectral and physical properties. This guide serves as a valuable resource for researchers interested in the medicinal chemistry of 1,2,4-triazine derivatives, offering insights into their potential as scaffolds for novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of various substituents onto the triazine core allows for the fine-tuning of their biological and physicochemical properties, making them attractive scaffolds for drug discovery and development.[3][4] The presence of a substituted thiophene ring, as in the title compound, can further modulate its biological activity, a strategy often employed in the design of novel therapeutic agents.

Proposed Synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Rationale for the Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 5-chloro-2-thiophenecarboxaldehyde. This approach is favored due to the accessibility of the starting materials and the generally high yields reported for similar condensation reactions. The key transformation is the formation of the 1,2,4-triazine ring through the reaction of an intermediate with aminoguanidine.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of an appropriate α-dicarbonyl precursor from 5-chloro-2-thiophenecarboxaldehyde.

-

Rationale: The synthesis of 3-amino-5-substituted-1,2,4-triazines typically proceeds via the condensation of an α-dicarbonyl compound with aminoguanidine. A common method to generate the necessary precursor is the oxidation of a corresponding methyl ketone. However, starting from an aldehyde, an alternative is the reaction with a suitable reagent to introduce the second carbonyl functionality. For the purpose of this guide, we will propose a common route involving the formation of an intermediate that can readily react with aminoguanidine. A plausible intermediate is the corresponding glyoxal, which can be prepared from the aldehyde.

-

Procedure:

-

To a solution of 5-chloro-2-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent such as dioxane, add selenium dioxide (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove selenium metal.

-

The filtrate containing the crude 5-chlorothiophene-2-glyoxal is concentrated under reduced pressure and can be used in the next step without further purification.

-

Step 2: Condensation with Aminoguanidine to form 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

-

Rationale: This is the key ring-forming step. The aminoguanidine acts as the nitrogen backbone for the triazine ring, and the condensation with the α-dicarbonyl precursor followed by cyclization yields the desired product. The reaction is typically carried out in an acidic or neutral medium.

-

Procedure:

-

Dissolve the crude glyoxal from the previous step in a mixture of ethanol and water.

-

Add aminoguanidine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution. The sodium acetate acts as a buffer.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and then water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to afford pure 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine.

-

Physicochemical and Spectroscopic Characterization

As no experimentally determined data for the title compound is available, the following characterization details are based on predictions and data from closely related analogs.

General Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₅ClN₄S[5] |

| Molecular Weight | 212.66 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Expected to be in the range of 200-300 °C |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine are predicted based on the analysis of similar structures.

-

¹H NMR Spectroscopy:

-

Thiophene Protons: Two doublets are expected for the protons on the thiophene ring, likely in the aromatic region (δ 7.0-8.0 ppm). The coupling constant between these protons would be characteristic of ortho-coupling in a thiophene ring.

-

Triazine Proton: A singlet for the proton on the triazine ring is expected, likely in the downfield region (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons is anticipated, the chemical shift of which can be variable and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the triazine ring are expected to appear at lower field (δ 150-170 ppm) compared to the thiophene carbons. The carbon bearing the chlorine atom on the thiophene ring will also have a characteristic chemical shift.

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

N-H Stretching: Characteristic stretching vibrations for the primary amine (-NH₂) group are expected in the region of 3300-3500 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the thiophene ring are expected in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Predicted Mass Spectrum Data:

-

The predicted monoisotopic mass is 211.99234 Da.[5]

-

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z ≈ 212, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).

-

Predicted adduct ions include [M+H]⁺ at m/z 212.99962 and [M+Na]⁺ at m/z 234.98156.[5]

-

Potential Biological Activities and Therapeutic Applications

Derivatives of 1,2,4-triazine are well-documented for their diverse biological activities. While specific studies on 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine are not available, its structural features suggest potential for several therapeutic applications.

Anticancer Potential

Many 1,2,4-triazine derivatives have demonstrated significant anticancer activity.[3][6] Their mechanism of action can vary, but often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival. The chlorothiophene moiety may enhance this activity through various interactions with biological targets.

Antimicrobial Activity

The 1,2,4-triazine scaffold is also a key component in many compounds with antibacterial and antifungal properties.[4][7] The combination of the triazine and chlorothiophene rings could lead to a compound with potent antimicrobial activity against a range of pathogens.

Visualizing a Potential Mechanism of Action: Kinase Inhibition

As many triazine derivatives act as kinase inhibitors, a hypothetical interaction with a generic kinase active site is depicted below.

Sources

- 1. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Emergence of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine Analogs as a Promising Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Researchers

Abstract

The 1,2,4-triazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the specific and highly promising class of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine analogs. We will explore the strategic rationale for their design, robust synthetic pathways, potential therapeutic applications with a focus on kinase inhibition, and a forward-looking analysis of their structure-activity relationships (SAR). This document serves as a technical resource for researchers and drug development professionals aiming to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Strategic Rationale

The design of novel therapeutic agents often relies on the strategic combination of pharmacophores with known biological relevance. The 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine scaffold is a quintessential example of this molecular hybridization approach.

-

The 1,2,4-Triazine Core: This nitrogen-rich heterocycle is a versatile template capable of engaging in a wide range of intermolecular interactions, including hydrogen bonding and pi-stacking, making it an ideal foundation for designing enzyme inhibitors and receptor modulators.[2] Its derivatives have been investigated for a multitude of therapeutic applications, from oncology to infectious diseases.[1]

-

The 5-Chlorothiophene Moiety: The thiophene ring is a common bioisostere for a phenyl ring, offering a similar size and shape but with distinct electronic properties and a lower potential for metabolic oxidation at certain positions. The introduction of a chlorine atom at the 5-position of the thiophene ring is a deliberate design choice. This halogen can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein. Furthermore, the chloro-substituent can improve metabolic stability and modulate the lipophilicity of the molecule, thereby enhancing its drug-like properties.

The fusion of these two moieties at the 5-position of the triazine ring creates a scaffold with significant potential for developing potent and selective therapeutic agents, particularly in the realm of oncology.

Synthesis and Chemical Accessibility

A key advantage of this scaffold is its accessible synthesis. The most predominant and reliable method for constructing the 3-amino-5-substituted-1,2,4-triazine core is through the condensation of an appropriate 1,2-dicarbonyl compound with aminoguanidine.[1][3]

General Synthetic Pathway

The synthesis initiates from the commercially available 2-acetyl-5-chlorothiophene. Oxidation yields the key intermediate, (5-chlorothiophen-2-yl)glyoxal, which then undergoes a cyclocondensation reaction with aminoguanidine bicarbonate to afford the target 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine core structure.

Caption: General synthetic route to the core scaffold.

Detailed Experimental Protocol: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

Step 1: Synthesis of (5-Chlorothiophen-2-yl)glyoxal

-

To a solution of 2-acetyl-5-chlorothiophene (1.0 eq) in dioxane/water (10:1 v/v), add selenium dioxide (1.5 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (5-chlorothiophen-2-yl)glyoxal as a yellow solid.

Step 2: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine

-

Suspend (5-chlorothiophen-2-yl)glyoxal (1.0 eq) and aminoguanidine bicarbonate (1.1 eq) in ethanol.

-

Add concentrated hydrochloric acid (0.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours. A precipitate should form as the reaction progresses.

-

Cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

-

Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to afford the title compound. Further purification can be achieved by recrystallization if necessary.

Biological Activity and Therapeutic Potential

Analogs of the 1,2,4-triazine scaffold have demonstrated a wide spectrum of biological activities.[2] For the 5-(5-Chlorothiophen-2-yl)-1,2,4-triazin-3-amine series, the most promising therapeutic area is oncology, primarily through the inhibition of protein kinases.

Primary Therapeutic Target: Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several 1,2,4-triazine derivatives have been identified as potent kinase inhibitors.[4][5][6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The 5-(5-Chlorothiophen-2-yl) group is well-suited to occupy the hydrophobic regions of the ATP-binding site, while the 3-amino-1,2,4-triazine portion can form critical hydrogen bonds with the hinge region of the kinase.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Anticipated Biological Profile

Based on data from structurally related 5-aryl-1,2,4-triazine analogs, compounds from this series are expected to exhibit potent cytotoxic activity against various cancer cell lines.

| Analog Class | Reported Activity | Cancer Cell Lines | Reference |

| 5-Aryl-1,2,4-triazin-3-yl-benzenesulfonamides | Potent cytotoxic activity with IC50 values < 100 µM. | HCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast) | [1][3] |

| Benzo[1][3][4]triazin-3-yl amines | Potent, orally active Src kinase inhibitors. | Human tumor cell lines | [5][6] |

| 3-Amino-1,2,4-triazine derivatives | Selective PDK1 inhibitors with antiproliferative activity. | Pancreatic cancer cells | [7] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. The following points represent key areas for SAR exploration.

Caption: Key modification points for SAR studies. (Note: A placeholder is used for the chemical structure image in the DOT script. A visual representation would show arrows pointing to the specific positions on the molecule.)

-

Position 3 (3-Amino Group): Derivatization of the primary amine to secondary or tertiary amines, or to amides, can probe for additional interactions in the solvent-exposed region of the target's binding site. This can improve potency and modulate physical properties like solubility.

-

Position 6: This position is unsubstituted in the parent core. Introduction of small alkyl (e.g., methyl) or aryl groups can provide vectors to explore deeper pockets within the kinase active site, potentially leading to significant gains in potency and selectivity.[8]

-

The Chlorothiophene Ring: While the 5-chloro-2-thienyl group is the defining feature, its modification is a critical aspect of SAR.

-

Halogen Substitution: Replacing chlorine with fluorine or bromine can fine-tune halogen bonding interactions and electronic properties.

-

Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles like furan, thiazole, or pyridine can dramatically alter the compound's profile.

-

Positional Isomers: Moving the chlorine to the 4-position of the thiophene ring would present a different vector for interaction.

-

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesis that these analogs act as kinase inhibitors, a robust and reliable in vitro assay is required. The following protocol describes a common luminescence-based assay.

Assay Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The kinase activity is quantified by adding a reagent that triggers a luciferase-based reaction, generating a luminescent signal that is inversely proportional to the amount of ATP consumed.

Materials:

-

Kinase of interest (e.g., PDK1, Src)

-

Substrate peptide

-

Kinase assay buffer

-

ATP solution

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the kinase assay buffer to achieve the final desired concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of kinase assay buffer containing the test compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Controls: Include "no enzyme" controls (buffer instead of kinase) and "vehicle" controls (DMSO instead of compound).

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ATP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data using the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

-